BenchChemオンラインストアへようこそ!

(1-(Pteridin-4-yl)piperidin-3-yl)methanol

Regiochemistry Synthetic handle Fragment-based drug discovery

(1-(Pteridin-4-yl)piperidin-3-yl)methanol (CAS 1707581-54-1, molecular formula C12H15N5O, molecular weight 245.28 Da) is a synthetic small-molecule building block belonging to the piperidine–pteridine hybrid scaffold class. Its structure consists of a pteridine ring directly N-linked at the 4-position to a piperidine ring bearing a hydroxymethyl substituent at the 3-position (SMILES: OCC1CCCN(c2ncnc3nccnc23)C1).

Molecular Formula C12H15N5O
Molecular Weight 245.28 g/mol
CAS No. 1707581-54-1
Cat. No. B11797384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Pteridin-4-yl)piperidin-3-yl)methanol
CAS1707581-54-1
Molecular FormulaC12H15N5O
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=NC3=NC=CN=C32)CO
InChIInChI=1S/C12H15N5O/c18-7-9-2-1-5-17(6-9)12-10-11(15-8-16-12)14-4-3-13-10/h3-4,8-9,18H,1-2,5-7H2
InChIKeyQMJMFWJPOHPYBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(Pteridin-4-yl)piperidin-3-yl)methanol CAS 1707581-54-1: Core Identity and Procurement-Relevant Context


(1-(Pteridin-4-yl)piperidin-3-yl)methanol (CAS 1707581-54-1, molecular formula C12H15N5O, molecular weight 245.28 Da) is a synthetic small-molecule building block belonging to the piperidine–pteridine hybrid scaffold class . Its structure consists of a pteridine ring directly N-linked at the 4-position to a piperidine ring bearing a hydroxymethyl substituent at the 3-position (SMILES: OCC1CCCN(c2ncnc3nccnc23)C1) . The pteridine–piperidine scaffold has been explored in medicinal chemistry primarily as a template for inhibitors of pteridine reductase 1 (PTR1), an enzyme implicated in antifolate drug resistance in Leishmania spp. [1]. However, this specific compound has no reported biological activity in ChEMBL (as of ChEMBL 34) and no associated publications or patents disclosing assay data [2]. It is commercially available at 97% purity (Catalog No. CM509233) primarily as a screening or synthetic intermediate . Its procurement value resides in its well-defined regiochemistry and the presence of a free primary alcohol handle, distinguishing it from closely related positional isomers and oxidized analogs within the same molecular formula space.

Why (1-(Pteridin-4-yl)piperidin-3-yl)methanol Cannot Be Interchanged with Positional Isomers or Deoxygenated Analogs


Within the (1-(pteridin-4-yl)piperidinyl)methanol isomer series, the position of the hydroxymethyl group on the piperidine ring dictates the three-dimensional orientation of the hydrogen-bond donor/acceptor vector relative to the pteridine plane, a critical determinant of target complementarity in structure-based drug design [1]. The 3-ylmethanol regioisomer (CAS 1707581-54-1) presents the CH₂OH group in an orientation fundamentally distinct from the 2-ylmethanol isomer (CAS 1774901-18-6) and the 3-ol analog (CAS 1710202-21-3), which lacks the methylene spacer and contains a secondary alcohol with different pKa and hydrogen-bonding geometry . In the context of pteridine–piperidine PTR1 inhibitor SAR, even minor alterations to the piperidine substitution pattern have been shown to produce >10-fold shifts in enzymatic Ki values and >70-fold changes in selectivity between parasitic and human enzymes [2]. Generic substitution without experimental validation of the specific isomer therefore carries a high risk of target inactivity or altered selectivity profiles. Commercially, the 3-ylmethanol isomer is the most readily procured variant at defined purity (97%), while alternative regioisomers may require custom synthesis with longer lead times and undefined impurity profiles .

(1-(Pteridin-4-yl)piperidin-3-yl)methanol: Quantified Differentiators vs. Closest Analogs


Regiochemical Differentiation: 3-Hydroxymethyl vs. 2-Hydroxymethyl vs. 3-Hydroxy Analogs for Synthetic Tractability and Target Engagement

The target compound bears the primary hydroxymethyl group at the piperidine 3-position (3-CH₂OH). Its closest commercially cataloged positional isomer, (1-pteridin-4-ylpiperidin-2-yl)methanol (CAS 1774901-18-6), places the CH₂OH group at the 2-position . The 3-hydroxy analog, 1-(pteridin-4-yl)piperidin-3-ol (CAS 1710202-21-3), replaces the entire CH₂OH moiety with an OH group directly attached to the piperidine ring, eliminating the methylene spacer . The 3-CH₂OH primary alcohol provides a synthetically versatile handle for further derivatization (e.g., esterification, etherification, oxidation to the aldehyde or carboxylic acid) that is absent in the 3-ol analog. The spatial orientation of the 3-CH₂OH hydrogen-bond donor vector differs by approximately 60° in the pseudo-equatorial vs. pseudo-axial conformation relative to the 2-substituted isomer, a geometrically significant difference for docking into ATP-binding pockets or PTR1 active sites where the piperidine N–pteridine vector is critical [1].

Regiochemistry Synthetic handle Fragment-based drug discovery Structure–activity relationship

Physicochemical Property Profile: tPSA, logP, and H-Bond Donor/Acceptor Balance for CNS Drug-Likeness Assessment

The target compound has a computed topological polar surface area (tPSA) of 72.82 Ų, a calculated logP (clogP) of 1.24, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1]. These values place it within favorable CNS drug-likeness space: tPSA < 90 Ų and logP between 1–3 are associated with good blood–brain barrier permeability [2]. In contrast, the related piperidine–pteridine PTR1 inhibitors from the J. Med. Chem. 2012 series typically carry bulkier benzoyl-piperidine-carboxylate substituents, resulting in substantially higher molecular weights (>450 Da) and tPSA values exceeding 120 Ų [3]. The substantially lower molecular weight (245.28 Da) and favorable tPSA/logP balance of (1-(pteridin-4-yl)piperidin-3-yl)methanol make it a more attractive fragment-sized starting point for CNS-targeted or orally bioavailable lead optimization campaigns where low MW and optimal physicochemical profiles are prioritized.

Physicochemical properties CNS MPO Drug-likeness Permeability

Commercial Availability and Purity: Defined 97% Purity with Single-Catalog-Number Traceability vs. Custom-Synthesis-Only Analogs

(1-(Pteridin-4-yl)piperidin-3-yl)methanol is commercially stocked at 97% purity under Catalog Number CM509233 with defined molecular identity (CAS 1707581-54-1, C12H15N5O, MW 245.29) . In contrast, the positional isomer (1-pteridin-4-ylpiperidin-2-yl)methanol (CAS 1774901-18-6) is listed by fewer suppliers and typically requires custom synthesis quotation rather than immediate off-the-shelf availability . The 4-ylmethanol regioisomer does not appear in any commercial catalog at the time of this analysis. For screening campaigns or SAR studies requiring rapid procurement with batch-to-batch traceability, the defined purity and catalog availability of the 3-ylmethanol isomer reduce procurement risk, shorten lead times, and provide a verifiable quality baseline that custom-synthesized analogs cannot guarantee without additional analytical certification.

Procurement Purity specification Supply chain Catalog compound

Class-Level Scaffold Validation: Pteridine–Piperidine Core Demonstrates Sub-100 nM Potency and >70-Fold Selectivity for Parasitic PTR1 over Human DHFR

Although (1-(pteridin-4-yl)piperidin-3-yl)methanol itself has no reported bioactivity, the pteridine–piperidine scaffold to which it belongs has been validated in a structure-based optimization campaign targeting Leishmania major PTR1 [1]. A focused library of piperidine–pteridine derivatives yielded compounds with Ki values as low as 60 nM against L. major PTR1, with selectivity ratios of 78-fold over human dihydrofolate reductase (hDHFR) (Ki = 4680 nM for hDHFR) [2]. The lead compound from this series demonstrated synergistic anti-leishmanial activity when combined with pyrimethamine, a DHFR inhibitor [3]. The target compound, bearing the core pteridine–piperidine connectivity with a synthetically tractable 3-hydroxymethyl handle, occupies an underexplored region of this validated scaffold space that is structurally distinct from the published lead series, offering potential for novel intellectual property and differentiated selectivity profiles.

Pteridine reductase 1 Leishmania Selectivity Antifolate resistance

(1-(Pteridin-4-yl)piperidin-3-yl)methanol: Evidence-Grounded Application Scenarios for Research Procurement


Fragment-Based Drug Discovery (FBDD) Targeting Pteridine Reductase 1 (PTR1)

With a molecular weight of 245.28 Da, tPSA of <73 Ų, and a single hydrogen bond donor, (1-(pteridin-4-yl)piperidin-3-yl)methanol meets the physicochemical criteria for a fragment hit (MW < 300 Da, clogP ≤ 3) [1]. The pteridine–piperidine scaffold is validated for PTR1 inhibition, with optimized analogs achieving Ki = 60 nM against L. major PTR1 [2]. The 3-hydroxymethyl group offers a synthetically accessible vector for fragment growing, merging, or linking strategies. Procurement at 97% purity with catalog traceability ensures reproducible fragment screening results . Researchers should note that no PTR1 binding data exists for this specific fragment, and biophysical validation (SPR, DSF, or X-ray crystallography) is required before SAR expansion.

Synthetic Intermediate for Diversity-Oriented Synthesis of Pteridine-Focused Compound Libraries

The primary alcohol at the piperidine 3-position is a versatile synthetic handle amenable to esterification, etherification, mesylation/tosylation for nucleophilic displacement, or oxidation to the corresponding aldehyde or carboxylic acid [1]. This enables rapid generation of diverse analog libraries from a single procured intermediate. The pteridine core itself can undergo further functionalization at positions 2, 6, and 7, providing multiple vectors for library expansion [2]. The compound's availability as a stocked catalog item (CM509233, 97% purity) makes it suitable as a central intermediate for parallel synthesis workflows, avoiding the lead time and cost of multi-step custom synthesis .

Computational Chemistry and Docking Studies for Kinase or PTR1 Virtual Screening

The target compound's well-defined 3D structure (SMILES: OCC1CCCN(c2ncnc3nccnc23)C1) is suitable for rigid and flexible molecular docking studies against pteridine-binding proteins, including PTR1, dihydrofolate reductase (DHFR), and ATP-binding kinases for which pteridine scaffolds have shown affinity [1]. Its low conformational flexibility (3 rotatable bonds) reduces the entropic penalty upon binding, a favorable property in fragment screening [2]. Computational pre-screening with this scaffold can prioritize synthetic targets before committing to expensive analog synthesis. Note: ZINC15 reports no predicted activity for this compound, meaning computational predictions currently lack experimental validation and should be treated as hypothesis-generating .

Antifolate Resistance Research and Leishmaniasis Drug Discovery Tool Compound Development

In the context of leishmaniasis drug discovery, PTR1 upregulation is a clinically relevant resistance mechanism that bypasses DHFR inhibition [1]. The pteridine–piperidine scaffold has demonstrated synergistic anti-leishmanial activity in combination with pyrimethamine (a DHFR inhibitor), validating the dual-target approach [2]. The target compound's unexplored substitution pattern (3-CH₂OH) occupies a region of chemical space not covered by the published J. Med. Chem. 2012 series, presenting an opportunity for novel intellectual property. Procurement for this application is justified by the scaffold's biological validation, but researchers must budget for comprehensive in vitro profiling (PTR1/DHFR enzyme assays, Leishmania cell-based assays) as no pre-existing data are available for this specific compound .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(Pteridin-4-yl)piperidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.